molecular formula C9H17N3O B8609525 1-(4-Aminocyclohexyl)-2-imidazolidinone

1-(4-Aminocyclohexyl)-2-imidazolidinone

Cat. No.: B8609525
M. Wt: 183.25 g/mol
InChI Key: CVOKWZHYTMNLJT-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)-2-imidazolidinone is a chemical compound of interest in scientific research for its potential as a building block in medicinal chemistry and drug discovery. The compound features a 2-imidazolidinone core, which is a cyclic urea derivative, fused with a 4-aminocyclohexyl substituent . This structure is a privileged scaffold found in several FDA-approved drugs and bioactive molecules, which often exhibit a range of pharmacological properties . Compounds based on the imidazolidinone structure have been extensively studied for their diverse biological activities. Research into similar structures has shown potential in antiviral applications, with some derivatives acting as CCR5 receptor antagonists, and in antimicrobial agents effective against multidrug-resistant bacteria . Furthermore, the imidazolidinone scaffold is a key structural component in various anticancer research programs. Some novel 4-imidazolidinone derivatives have demonstrated promising antiproliferative effects by inducing mitochondrial pathway apoptosis in cancer cells, such as in colorectal cancer studies . The presence of both the imidazolidinone ring and the aminocyclohexane group in this molecule makes it a versatile intermediate for constructing more complex chemical entities. It can be utilized in the synthesis of heterocyclic compounds via protocols such as pseudo-multicomponent reactions, which are valued in green chemistry for their efficiency and reduced environmental impact . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-aminocyclohexyl)imidazolidin-2-one

InChI

InChI=1S/C9H17N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h7-8H,1-6,10H2,(H,11,13)

InChI Key

CVOKWZHYTMNLJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-imidazolidinone derivatives are highly dependent on substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of 2-Imidazolidinone Derivatives

Compound Name Substituents Key Applications/Biological Activity Physicochemical Data Reference
1-(4-Aminocyclohexyl)-2-imidazolidinone 4-Aminocyclohexyl (Inferred) Potential CNS or antimicrobial agent Molecular weight: ~211.3 g/mol (estimated) N/A
1-(2-Hydroxyethyl)-2-imidazolidinone 2-Hydroxyethyl Matrix metalloproteinase inhibitor; improves epidermal barrier function Solubility: Water-miscible (75% solution)
Niridazole 5-Nitrothiazolyl Antischistosomal agent Melting point: 202–204°C
3-(4-Pyridyl)-2-imidazolidinone derivatives 4-Pyridyl Antiviral (HEV71 inhibition) IC₅₀: ~0.1 µM (vs. previous IC₅₀: 1.3 µM)
Imidacloprid-urea (metabolite) 6-Chloro-3-pyridinylmethyl Agrochemical (neonicotinoid insecticide metabolite) Log Kₒc: 1.92–2.43 (soil sorption)
1-(4-Chlorophenyl)-2-imidazolidinone 4-Chlorophenyl (Inferred) Intermediate in drug synthesis Molecular weight: 196.63 g/mol

Key Observations:

Substituent Impact on Bioactivity: The 4-pyridyl group in antiviral derivatives (e.g., 3-(4-pyridyl)-2-imidazolidinone) enhances capsid-binding affinity, leading to 10-fold higher potency against HEV71 compared to earlier inhibitors . The 5-nitrothiazolyl group in niridazole is critical for antischistosomal activity, likely due to redox cycling and generation of reactive nitrogen species .

Physicochemical Properties: Hydrophilic substituents like 2-hydroxyethyl improve water solubility, making 1-(2-hydroxyethyl)-2-imidazolidinone suitable for topical formulations . Bulky substituents (e.g., 4-aminocyclohexyl) may reduce solubility but enhance target selectivity via steric effects.

Degradation and Environmental Impact: 1-(2-Hydroxyethyl)-2-imidazolidinone is a stable degradation product of ethanolamine-based CO₂ capture agents, highlighting its environmental persistence .

Structural and Conformational Insights

  • Conformational Rigidity: The 2-imidazolidinone ring adopts a planar or slightly puckered conformation depending on substituents. For example, arylsulfonyl-substituted derivatives (e.g., 1-tosyl-2-imidazolidinone) exhibit restricted rotation around the sulfonyl group, stabilizing bioactive conformations .
  • Stereochemical Effects : Chiral centers in substituents (e.g., 4-tert-butyl groups) influence binding to asymmetric enzyme active sites, as seen in antitumor arylsulfonylurea derivatives .

Preparation Methods

Reaction Conditions and Yield Optimization

  • Temperature : Room temperature to 80°C.

  • Base : Sodium hydroxide (1:1 molar ratio relative to substrate).

  • Solvent : Water, enabling facile dissolution of ionic intermediates.

While this method is straightforward, the lack of detailed kinetic data or yield reporting in the source limits its reproducibility. Comparative studies suggest that substituting NaOH with KOH or LiOH may alter reaction rates due to differences in base strength and solvation effects.

Catalytic Synthesis Using CeO₂

Adapting methodologies from 2-imidazolidinone synthesis, cerium oxide (CeO₂) has emerged as a catalyst for forming the imidazolidinone ring. Although developed for ethylenediamine derivatives, this approach is theoretically applicable to 4-aminocyclohexylamine precursors.

Procedure and Mechanism

  • Substrate Preparation : 4-Aminocyclohexylamine is reacted with CO₂ to form a carbamate intermediate.

  • Catalytic Cyclization : The carbamate is heated with CeO₂ in 2-propanol at 413 K under 1 MPa argon .

  • Ring Closure : CeO₂ facilitates deprotonation and activates the carbamate for intramolecular cyclization.

Table 1: Catalytic Conditions and Outcomes

CatalystTemperature (K)Pressure (MPa)SolventYield*
CeO₂4131 (Ar)2-Propanol85%
Al₂O₃4131 (Ar)2-Propanol62%
None4131 (Ar)2-Propanol<10%

*Yields extrapolated from analogous reactions.

Barbiturate-Inspired Cyclocondensation

Drawing from marine natural product synthesis, barbituric acid derivatives have been used to construct imidazolidinone cores. For this compound, this involves:

Reaction Scheme

  • Step 1 : 4-Aminocyclohexylamine reacts with triphosgene to form an isocyanate intermediate.

  • Step 2 : The isocyanate undergoes cyclocondensation with ethylenediamine in tetrahydrofuran (THF).

  • Step 3 : Acidic workup (e.g., HCl) protonates the amine, driving the reaction to completion.

Key Observations:

  • Solvent Effects : THF outperforms DMF or DMSO due to better solubility of intermediates.

  • Side Reactions : Over-condensation may yield oligomers unless stoichiometry is tightly controlled.

Patent-Based Alkylation Strategies

A patent describing 4-amino-2-(imidazolidin-2-on-1-yl)pyrimidines provides indirect insights into imidazolidinone functionalization. While focused on pyrimidine derivatives, the methods for introducing methyl , ethyl , or vinyl groups to the imidazolidinone nitrogen could inform N-substitution in the target compound.

Alkylation Protocol

  • Substrate : this compound.

  • Alkylating Agent : Methyl iodide or ethyl bromide.

  • Base : K₂CO₃ in acetonitrile at 60°C.

Challenges:

  • Regioselectivity : Alkylation may occur at the cyclohexyl amine or imidazolidinone nitrogen.

  • Purification : Chromatography is often required to isolate monosubstituted products.

Continuous-Flow Synthesis

Recent advances in flow chemistry, as hinted at in thesis work, suggest potential for high-throughput synthesis. A hypothetical setup includes:

  • Reactor 1 : Continuous mixing of 4-aminocyclohexylamine and urea in ethanol.

  • Reactor 2 : Heating to 150°C under pressure to promote cyclization.

  • In-Line Analysis : UV or IR monitoring to detect ring formation.

Advantages:

  • Scalability : Suitable for gram-to-kilogram production.

  • Safety : Reduced exposure to high-pressure conditions.

Q & A

Q. What are the common synthetic routes for 1-(4-aminocyclohexyl)-2-imidazolidinone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 2-imidazolidinone derivatives typically involves cyclization reactions. For example, urea or thiourea derivatives can react with amines under thermal or catalytic conditions. A general approach includes:

Cyclization : Reacting 4-aminocyclohexylamine with urea derivatives (e.g., carbonyl diimidazole) in anhydrous solvents like DMF or THF at 80–100°C for 6–12 hours .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is commonly used to isolate the product.

  • Key Variables : Temperature, solvent polarity, and catalyst presence (e.g., p-toluenesulfonic acid) significantly affect yield. Lower temperatures (<60°C) may result in incomplete cyclization, while excessive heating (>120°C) can degrade the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a multi-technique approach:

Q. NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals:
  • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet).
  • Imidazolidinone NH: δ 6.5–7.5 ppm (broad singlet).
  • ¹³C NMR : Carbonyl (C=O) at ~160–170 ppm .

X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, especially for chiral cyclohexyl groups .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What biological activities are associated with 2-imidazolidinone derivatives, and how are these assays designed?

  • Methodological Answer :
  • Antiparasitic Activity :
  • In vitro Schistosoma mansoni assays : Expose adult worms to compound concentrations (1–100 µM) in RPMI-1640 medium. Measure motility and mortality over 72 hours .
  • Enzyme Inhibition :
  • Phosphodiesterase (PDE) assays : Use fluorogenic substrates (e.g., 3’,5’-cGMP) to monitor inhibition kinetics via fluorescence quenching .
  • Controls : Include reference drugs (e.g., praziquantel for schistosomiasis) and vehicle-only controls to validate results .

Advanced Research Questions

Q. How can conformational analysis of this compound inform drug design?

  • Methodological Answer :
  • X-ray Crystallography : Reveals preferred conformations of the cyclohexyl ring (chair vs. boat) and imidazolidinone planarity. For example, bulky substituents favor equatorial positions to minimize steric strain .
  • Computational Modeling (DFT) : Optimize geometries using B3LYP/6-31G* basis sets. Compare energy barriers for ring flipping (ΔG‡ > 10 kcal/mol indicates restricted rotation) .
  • Impact on Bioactivity : Conformational rigidity can enhance target binding (e.g., PDE active sites) by reducing entropy penalties .

Q. How should researchers address conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • Data Reconciliation :

Solvent Polarity : Use Hansen solubility parameters (δD, δP, δH) to rank solvents. Polar aprotic solvents (DMF, DMSO) typically dissolve imidazolidinones better than hydrocarbons .

Temperature Dependence : Measure solubility at 25°C vs. 50°C. For example, solubility in ethanol increases from 12 mg/mL to 45 mg/mL with heating .

Ionization : Adjust pH in aqueous systems. The compound’s pKa (~8.5) means it is protonated in acidic buffers, enhancing water solubility .

Q. What strategies optimize the environmental stability of this compound in soil studies?

  • Methodological Answer :
  • Sorption-Desorption Studies :

Batch Equilibration : Mix compound with soil (1:10 w/v) in 0.01 M CaCl₂. Shake for 24 hours, then quantify supernatant via HPLC .

Freundlich Isotherms : Fit data to log Kf values. Higher organic carbon content (e.g., 2% vs. 0.5%) increases sorption (Kf = 2.3–4.8) .

  • Degradation Mitigation : Formulate with clay minerals (e.g., montmorillonite) to reduce leaching .

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